molecular formula C7H4Br2FNO2 B12082768 3-Bromo-6-fluoro-2-nitrobenzyl bromide

3-Bromo-6-fluoro-2-nitrobenzyl bromide

Cat. No.: B12082768
M. Wt: 312.92 g/mol
InChI Key: HSHQCQQISSARNE-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2FNO2 It is a derivative of benzyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-nitrobenzyl bromide typically involves multi-step organic reactions. One common method starts with the nitration of 3-bromo-6-fluorotoluene to introduce the nitro group. This is followed by bromination of the methyl group to form the benzyl bromide derivative. The reaction conditions often involve:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to brominate the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-nitrobenzyl bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Reduction: The primary product is 3-bromo-6-fluoro-2-aminobenzyl bromide.

    Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Bromo-6-fluoro-2-nitrobenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying substitution and reduction reactions.

    Biology: Potential use in the development of biochemical probes or as a precursor for bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-nitrobenzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. In reduction reactions, the nitro group is reduced to an amine, often involving electron transfer and protonation steps.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-nitrobenzyl bromide: Lacks the fluorine atom, which can affect its reactivity and applications.

    6-Fluoro-2-nitrobenzyl bromide: Lacks one bromine atom, leading to different substitution patterns and reactivity.

    2-Bromo-6-fluoro-3-nitrobenzyl bromide: Positional isomer with different substitution patterns on the benzene ring.

Uniqueness

3-Bromo-6-fluoro-2-nitrobenzyl bromide is unique due to the combination of bromine, fluorine, and nitro groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (bromine) groups makes it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-6(10)2-1-5(9)7(4)11(12)13/h1-2H,3H2

InChI Key

HSHQCQQISSARNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)[N+](=O)[O-])Br

Origin of Product

United States

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